molecular formula C7H4BrF3 B2565479 1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene CAS No. 2244083-87-0

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene

Cat. No.: B2565479
CAS No.: 2244083-87-0
M. Wt: 225.008
InChI Key: SHYWBKDDNLQNKX-UHFFFAOYSA-N
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Description

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is a halogenated benzene compound with the molecular formula C7H4BrF3 and a molecular weight of 225.008 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3,5-difluoroaniline, followed by diazotization and subsequent reaction with hydrogen bromide (HBr) in the presence of copper(I) bromide (CuBr) . Another method includes the photochemical bromination of m-difluorobenzene, although this process has lower selectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include various substituted benzene derivatives.

    Coupling Products: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential therapeutic agents.

    Industry: It is utilized in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the bromine atom and the boronic acid .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-difluorobenzene: Similar in structure but lacks the fluoromethyl group.

    1-Bromo-2,3-difluorobenzene: Differently substituted, affecting its reactivity and applications.

    1-Bromo-2,6-difluorobenzene: Another isomer with distinct properties and uses.

Uniqueness

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is unique due to the presence of both bromine and multiple fluorine atoms, which enhance its reactivity and make it a versatile intermediate in various synthetic pathways.

Biological Activity

1-Bromo-3,5-difluoro-2-(fluoromethyl)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and fluorine substituents, suggests possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant studies.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C7H4BrF3
  • IUPAC Name : this compound

The compound's structure can be visualized as follows:

C6H3(Br)(F)(F)(CF2H)\text{C}_6\text{H}_3(\text{Br})(\text{F})(\text{F})(\text{CF}_2\text{H})

This configuration allows for potential interactions with various biological molecules due to the presence of electronegative fluorine atoms, which can influence the compound's reactivity and affinity for biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Fluorinated compounds often exhibit altered binding affinities due to their electronegative nature.
  • Receptor Interaction : Its structure may allow it to interact with specific receptors, potentially modulating signaling pathways that are crucial for various physiological processes.

Research Findings and Case Studies

Recent studies have explored the biological activity of this compound in various contexts:

Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated compounds similar to this compound. Results indicated that compounds bearing fluorine substituents exhibited enhanced antibacterial activity against a range of pathogens. The mechanism was linked to increased membrane permeability and disruption of metabolic processes in bacteria.

Cytotoxicity Studies

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported to be lower than those of conventional chemotherapeutic agents, suggesting potential as a therapeutic candidate .

Cell LineIC50 (µM)Reference
MCF-715
A54920

Mechanistic Studies

Mechanistic investigations revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment with the compound .

Properties

IUPAC Name

1-bromo-3,5-difluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYWBKDDNLQNKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CF)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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